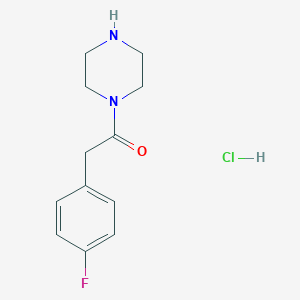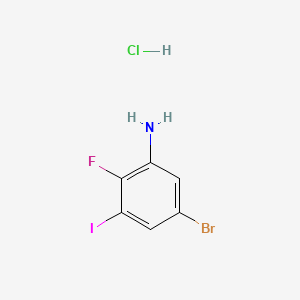
2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride is an organic compound characterized by its sulfonyl chloride functional group. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of other sulfonyl-containing compounds. Its structure includes a tert-butoxy group, which provides steric hindrance and influences its reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-(tert-butoxy)ethoxy)ethanol with chlorosulfonic acid. The reaction proceeds as follows:
Starting Material: 2-(2-(Tert-butoxy)ethoxy)ethanol
Reagent: Chlorosulfonic acid (HSO₃Cl)
Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride product.
The reaction mechanism involves the nucleophilic attack of the hydroxyl group on the sulfur atom of chlorosulfonic acid, followed by the elimination of hydrogen chloride to form the sulfonyl chloride product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient mixing and heat management. The use of automated systems can help control reaction parameters such as temperature, pressure, and reagent flow rates, leading to higher yields and purity of the final product.
化学反応の分析
Types of Reactions
2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamides, sulfonates, and other derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Reduction: Although less common, reduction of the sulfonyl chloride group can yield sulfinyl or sulfhydryl compounds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Conditions: Reactions are typically carried out in aprotic solvents such as dichloromethane or acetonitrile, under mild to moderate temperatures.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonic Acids: Formed by hydrolysis.
科学的研究の応用
2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride has several applications in scientific research:
Biology: Employed in the synthesis of sulfonamide-based inhibitors, which are important in the study of enzyme function and inhibition.
Medicine: Utilized in the development of pharmaceuticals, particularly those involving sulfonamide moieties, which are known for their antibacterial and diuretic properties.
Industry: Applied in the production of specialty chemicals and materials, including surfactants and polymers.
作用機序
The mechanism by which 2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride exerts its effects is primarily through its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to modify other molecules by forming strong sulfonyl linkages, which can alter the biological activity, solubility, and stability of the target compounds.
類似化合物との比較
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but lacking the bulky tert-butoxy group.
Benzenesulfonyl Chloride: Contains an aromatic ring, which influences its reactivity and applications.
Trifluoromethanesulfonyl Chloride: Known for its strong electron-withdrawing trifluoromethyl group, which enhances its reactivity.
Uniqueness
2-(2-(Tert-butoxy)ethoxy)ethane-1-sulfonyl chloride is unique due to the presence of the tert-butoxy group, which provides steric hindrance and can influence the selectivity and outcome of reactions. This makes it particularly useful in applications where controlled reactivity is desired.
特性
分子式 |
C8H17ClO4S |
|---|---|
分子量 |
244.74 g/mol |
IUPAC名 |
2-[2-[(2-methylpropan-2-yl)oxy]ethoxy]ethanesulfonyl chloride |
InChI |
InChI=1S/C8H17ClO4S/c1-8(2,3)13-5-4-12-6-7-14(9,10)11/h4-7H2,1-3H3 |
InChIキー |
LJCUXGIEFWKDIA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OCCOCCS(=O)(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13521164.png)




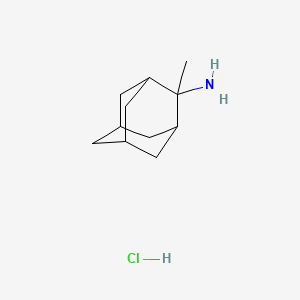
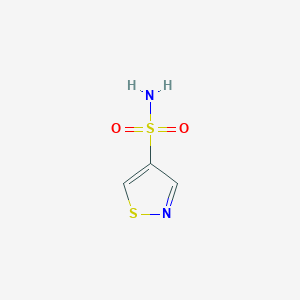

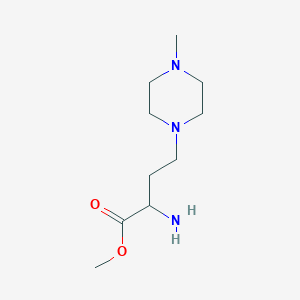

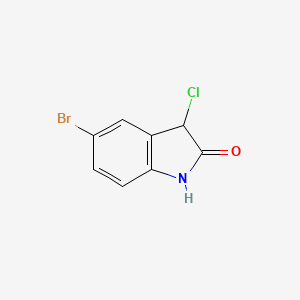
![1-[(Trimethylsilyl)methyl]piperazinedihydrochloride](/img/structure/B13521230.png)
